molecular formula C18H18N8O3 B12389911 N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide

N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide

Cat. No.: B12389911
M. Wt: 394.4 g/mol
InChI Key: JPTDXDRGXKLHMC-AUEPDCJTSA-N
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Description

N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide is a complex organic compound that features a combination of indole, nitro, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other cyclization methods involving appropriate precursors.

    Introduction of the Nitro Group: Nitration of the indole core is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the indole derivative with an appropriate amine or amide reagent.

    Attachment of the Phenyl Group: The phenyl group is attached via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Hydrazinyl and Carbonimidoyl Groups: These groups are introduced through reactions involving hydrazine derivatives and appropriate carbonimidoyl precursors.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl and indole rings, using electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Electrophiles such as halogens, nucleophiles like amines, and appropriate solvents and catalysts.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of amine derivatives from the reduction of the nitro group.

    Substitution: Formation of substituted derivatives with various functional groups attached to the phenyl or indole rings.

Scientific Research Applications

N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials with specific electronic or optical characteristics.

    Biological Research: It is used in studies to understand its interactions with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-1H-indole-2-carboxamide
  • N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-chloro-1H-indole-2-carboxamide

Uniqueness

N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C18H18N8O3

Molecular Weight

394.4 g/mol

IUPAC Name

N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide

InChI

InChI=1S/C18H18N8O3/c1-10(23-25-24-18(19)20)11-5-7-13(8-6-11)21-17(27)14-9-12-3-2-4-15(26(28)29)16(12)22-14/h2-9,22,25H,1H3,(H,21,27)(H4,19,20,24)/b23-10+

InChI Key

JPTDXDRGXKLHMC-AUEPDCJTSA-N

Isomeric SMILES

C/C(=N\NN=C(N)N)/C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNN=C(N)N)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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